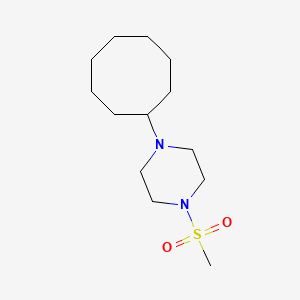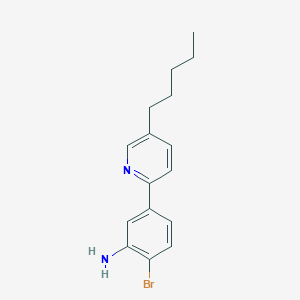![molecular formula C15H12N4O B12490627 6-Benzyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B12490627.png)
6-Benzyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-BENZYL-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound features a fused pyrazole and pyrimidine ring system, which is often associated with significant pharmacological properties.
Métodos De Preparación
The synthesis of 6-BENZYL-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions. The reaction conditions often involve the use of solvents like pyridine and catalysts to facilitate the formation of the fused ring system .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole or pyrimidine rings are replaced by other substituents.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures
Aplicaciones Científicas De Investigación
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Medicine: It is being investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 6-BENZYL-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE involves its interaction with specific molecular targets within cells. It has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar compounds to 6-BENZYL-5-METHYL-7-OXO-4H-PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBONITRILE include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share a similar fused ring structure but may differ in their substituents, leading to variations in their biological activities and pharmacological properties. Some notable similar compounds include:
- Pyrazolo[3,4-d]pyrimidine derivatives
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .
These compounds are unique due to their specific structural features and the presence of different functional groups, which contribute to their distinct biological activities.
Propiedades
Fórmula molecular |
C15H12N4O |
|---|---|
Peso molecular |
264.28 g/mol |
Nombre IUPAC |
6-benzyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile |
InChI |
InChI=1S/C15H12N4O/c1-10-13(7-11-5-3-2-4-6-11)15(20)19-14(18-10)12(8-16)9-17-19/h2-6,9,17H,7H2,1H3 |
Clave InChI |
DGLODFBTANILDO-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)N2C(=N1)C(=CN2)C#N)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(5-cyclohexyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolin-2-yl)sulfanyl]-N,N-diethylacetamide](/img/structure/B12490560.png)
![N-{[4-ethyl-5-({2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B12490568.png)
![N-(3-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B12490572.png)
![2-[(2-cyanophenyl)amino]-2-oxoethyl N-(phenylcarbonyl)leucinate](/img/structure/B12490583.png)

![3,3-Dimethyl-1-{[5-(2-nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butan-2-one](/img/structure/B12490596.png)

![3-Methyl-1-[4-(propylsulfonyl)piperazin-1-yl]butan-1-one](/img/structure/B12490602.png)

![N-{4-[(6-chloropyridin-3-yl)methoxy]-3-methoxybenzyl}-2-(2-fluorophenyl)ethanamine](/img/structure/B12490607.png)
![N-benzyl-2-[2-(4-chlorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12490608.png)
![1-(3,4-dimethylphenyl)-3-methyl-6-(thiophen-2-yl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12490609.png)
![2-amino-5,10-dioxo-4-(pyridin-4-yl)-5,10-dihydro-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B12490613.png)

